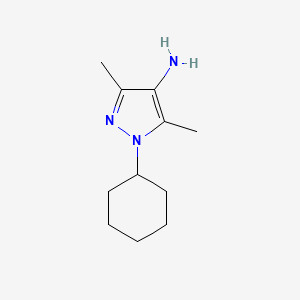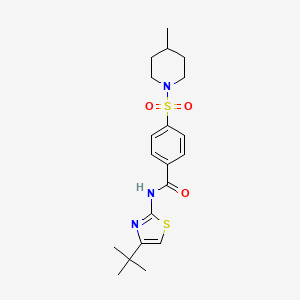
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in treating various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of extensive research.
Wirkmechanismus
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), both of which are involved in the survival and proliferation of cancer cells. By blocking these enzymes, N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can induce cell death and inhibit tumor growth.
Biochemical and physiological effects:
In preclinical studies, N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been shown to have potent anti-tumor activity in various cancer models. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is its specificity for BTK and ITK, which may reduce the risk of off-target effects. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use.
Zukünftige Richtungen
Future research on N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide could focus on its potential use in combination with other cancer treatments, as well as its use in treating specific types of cancer. Additionally, further studies on its pharmacokinetics and toxicity could help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves several steps, including the reaction of 4-tert-butylthiazol-2-amine with 4-bromo-2-fluorobenzene, followed by the reaction of the resulting intermediate with 4-(4-methylpiperidin-1-yl)sulfonylbenzoyl chloride. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14-9-11-23(12-10-14)28(25,26)16-7-5-15(6-8-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h5-8,13-14H,9-12H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNPSDBDPHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2685924.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)
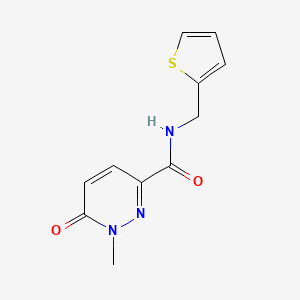

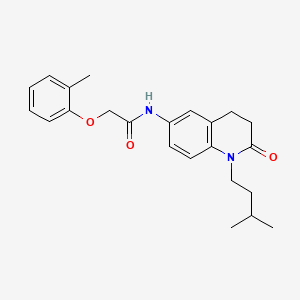
![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)
![Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2685932.png)
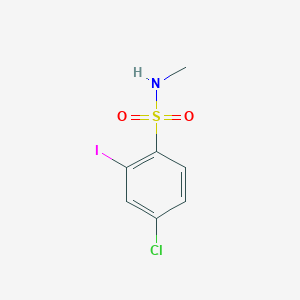
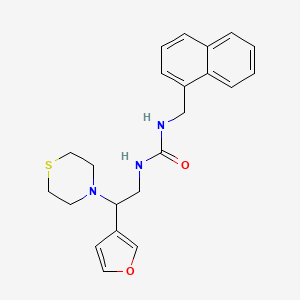

methanone](/img/structure/B2685938.png)
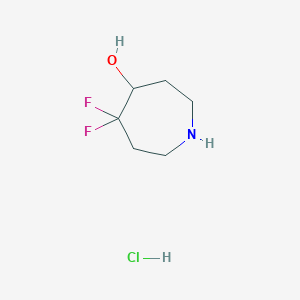
![3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2685943.png)
